molecular formula C11H12N2O2S B2516217 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid CAS No. 929975-65-5

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid

Cat. No. B2516217
CAS RN: 929975-65-5
M. Wt: 236.29
InChI Key: QNLRSUZEBNCAPM-UHFFFAOYSA-N
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Description

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid, also known as IMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .

Biochemical Pathways

The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLRSUZEBNCAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid

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